molecular formula C23H16BrNO3S B11506422 N-(4-bromophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(4-bromophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11506422
M. Wt: 466.3 g/mol
InChI Key: OIIXINQCKVXIPI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethylsulfanyl group, and a dihydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting with the preparation of the anthracene core. The key steps include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Thioether Formation: Incorporation of the ethylsulfanyl group.

    Amidation: Formation of the carboxamide group.

The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. For example, the bromination step may require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield the corresponding sulfoxide or sulfone.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group and the bromophenyl group can play crucial roles in binding to these targets, while the anthracene core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

Uniqueness

N-(4-bromophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of its bromophenyl and ethylsulfanyl groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H16BrNO3S

Molecular Weight

466.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C23H16BrNO3S/c1-2-29-22-18(23(28)25-14-9-7-13(24)8-10-14)12-11-17-19(22)21(27)16-6-4-3-5-15(16)20(17)26/h3-12H,2H2,1H3,(H,25,28)

InChI Key

OIIXINQCKVXIPI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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